Vicinal diamination of 1,4-dihydropyridines

Chemical Communications Pub Date: 1900-01-01 DOI: 10.1039/A807776B

Abstract

Electrophilic interaction of iodine with N-alkyl-1,4-dihydropyridines 1 in the presence of secondary amines stereoselectively leads to the corresponding trans-2,3-diamino-1,2,3,4-tetrahydropyridines 2 in satisfactory yields (79–94%); the method allows the synthesis of piperidine, pyrrolidine, morpholine and piperazine derivatives.

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